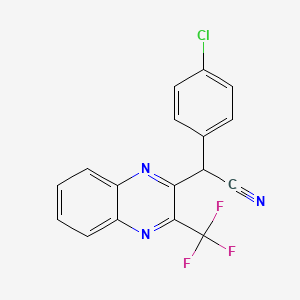

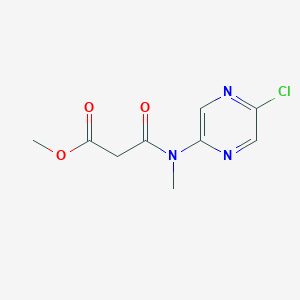

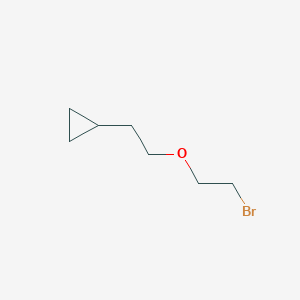

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .

Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .Chemical Reactions Analysis

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines .Physical And Chemical Properties Analysis

In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Wissenschaftliche Forschungsanwendungen

Organophosphate Antidotes

Oximes play a crucial role in treating organophosphate (OP) poisoning, a significant global health concern. OPs are toxic compounds found in pesticides and chemical warfare agents. Oximes act as reactivators for acetylcholinesterase (AChE), an enzyme inhibited by OPs. Among FDA-approved oxime-based antidotes, pralidoxime stands out as the sole drug in this category .

Antibiotics: Oxime-Based Cephalosporins

Cephalosporins, a class of β-lactam antibiotics, combat bacterial infections. Oxime-based cephalosporins have gained prominence due to their enhanced efficacy and broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime .

Biological Motifs with Diverse Activities

Oximes exhibit diverse biological and pharmacological properties. They are known for their antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities. These hydroxy-imine derivatives have gained popularity as potential therapeutic agents .

Stabilization of Oxime Stereoisomers

Studies indicate that Z-isomers of oximes are more stable and predominant than E-isomers. Differential scanning calorimetry confirms that heating and melting of E-oximes readily yield the Z-oxime form .

Antifungal Properties

Certain oxime ethers have been evaluated for their antifungal activity against important human pathogens such as Candida albicans, Aspergillus fumigatus, Candida glabrata, Candida krusei, and Aspergillus flavus .

Anti-Inflammatory Potential

In murine microglial BV-2 cells, compound 1 (an oxime) significantly reduced lipopolysaccharide (LPS)-stimulated migration, IL-6 expression, and nitric oxide (NO) production. This anti-inflammatory effect holds promise for potential therapeutic applications .

Zukünftige Richtungen

Recent strategies in the development of oximes which are capable of crossing the blood-brain barrier to treat organophosphorus poisoning have been summarized . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

Eigenschaften

IUPAC Name |

(NZ)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQBXMSMBXJAMG-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)NC3=C2C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![6-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)